molecular formula C5H5N3O2 B1417396 2-Oxo-1,2-dihydro-4-pyrimidinecarbaldehyde oxime CAS No. 7460-56-2

2-Oxo-1,2-dihydro-4-pyrimidinecarbaldehyde oxime

Cat. No.: B1417396
CAS No.: 7460-56-2
M. Wt: 139.11 g/mol
InChI Key: XBWGLAJSRHRQSF-XVNBXDOJSA-N
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Description

Structural Classification and Nomenclature

This compound belongs to multiple overlapping chemical classifications that define its structural identity and chemical behavior. Primarily, this compound is classified as an oxime, which represents a class of organic compounds characterized by the presence of the functional group R₂C=N-OH, where the carbon atom is connected to the nitrogen through a double bond, and the nitrogen is further bonded to a hydroxyl group. Within the oxime classification, this particular compound represents an aldoxime, as it derives from the condensation of hydroxylamine with an aldehyde functional group present on the pyrimidine ring structure.

The pyrimidine component of this compound places it within the broader category of heterocyclic compounds, specifically the diazines, which are six-membered rings containing two nitrogen atoms. Pyrimidine itself is an aromatic heterocyclic organic compound with the molecular formula C₄H₄N₂, featuring nitrogen atoms at positions 1 and 3 in the ring. The "2-oxo-1,2-dihydro" portion of the nomenclature indicates the presence of a carbonyl group at position 2 of the pyrimidine ring, with the ring being partially saturated at that position. This structural modification significantly affects the electronic properties and reactivity of the compound compared to unsubstituted pyrimidine.

The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines for naming heterocyclic compounds with multiple functional groups. The compound name can be deconstructed as follows: "2-oxo" indicates a ketone functional group at position 2, "1,2-dihydro" specifies the degree of saturation, "4-pyrimidinecarbaldehyde" identifies the aldehyde substituent at position 4 of the pyrimidine ring, and "oxime" denotes the conversion of the aldehyde to its corresponding oxime derivative.

Structural Component Chemical Significance Position/Function
Pyrimidine Ring Six-membered heterocycle with two nitrogens Core structure at positions 1,3
2-Oxo Group Carbonyl functionality Position 2 of pyrimidine ring
1,2-Dihydro Partial saturation Indicates non-aromatic character at position 2
4-Carbaldehyde Aldehyde functional group Position 4 of pyrimidine ring
Oxime Hydroxylamine condensation product Replaces aldehyde carbonyl

The molecular structure exhibits significant potential for tautomerism, particularly involving the oxime functionality, which can exist in multiple geometric isomeric forms according to the E/Z configuration. This structural flexibility contributes to the compound's chemical reactivity and potential biological activity, as different tautomeric forms may interact differently with biological targets. The presence of multiple nitrogen atoms and the oxime group creates opportunities for hydrogen bonding and metal coordination, which are important considerations in both synthetic chemistry and biological applications.

Historical Development in Heterocyclic Chemistry

The historical development of this compound must be understood within the broader context of heterocyclic chemistry evolution, particularly the parallel developments in pyrimidine chemistry and oxime chemistry during the late 19th and early 20th centuries. The foundation for understanding this compound was established through the systematic study of pyrimidine derivatives, which began in earnest during the 1880s following early observations of pyrimidine-containing natural products.

The term "pyrimidine" was first proposed by Pinner in 1885, derived from a combination of the words "pyridine" and "amidine" due to structural similarities to those compounds. However, the systematic study of pyrimidines had begun in 1884 when Pinner initiated investigations into pyrimidine derivatives by condensing ethyl acetoacetate with amidines. The parent pyrimidine compound was first successfully prepared by Gabriel and Colman in 1900 through the conversion of barbituric acid to 2,4,6-trichloropyrimidine followed by reduction using zinc dust in hot water. This methodological foundation enabled subsequent investigations into substituted pyrimidine derivatives, including those bearing aldehyde and ketone functionalities that would later become precursors to oxime derivatives.

Parallel to these developments in pyrimidine chemistry, the study of oximes emerged from the pioneering work of Victor Meyer and Alois Janny in the early 1880s. The term "oxime" derives from "oximide," representing a combination of "oxy-" and "amide," and was coined by Meyer around 1882 when he and Janny successfully synthesized the first oxime compounds. Their initial work focused on acetone derivatives, successfully preparing methylglyoxime and 2-propanone oxime, which they termed "acetoximic acid" and "acetoxime," respectively. This groundbreaking research established the fundamental understanding of oxime formation through the condensation of hydroxylamine with carbonyl compounds.

The convergence of pyrimidine and oxime chemistry occurred gradually throughout the 20th century as researchers recognized the potential significance of combining these structural elements. The biological importance of pyrimidine derivatives became increasingly apparent with the discovery of their role as nucleic acid components, particularly cytosine, thymine, and uracil. This recognition drove intensive research into pyrimidine modifications, including the incorporation of various functional groups such as aldehydes and their subsequent conversion to oximes.

Historical Period Major Development Key Contributors Impact on Compound Understanding
1880-1885 Systematic pyrimidine studies begin Pinner Established nomenclature and synthetic approaches
1882 First oxime synthesis Meyer and Janny Defined oxime formation principles
1900 Parent pyrimidine preparation Gabriel and Colman Enabled substituted pyrimidine research
Mid-20th Century Nucleoside chemistry development Various researchers Connected pyrimidine oximes to biological systems
Late 20th Century Heterocyclic oxime applications Contemporary researchers Expanded understanding of compound utility

The development of nucleoside chemistry in the mid-20th century provided additional impetus for investigating pyrimidine oxime derivatives, as researchers sought to understand structure-activity relationships in nucleoside analogs. Literature reviews indicate that oximes of nucleosides and related nitrogenous bases derived from pyrimidine have shown wide ranges of imino-amino and imino-nitroso tautomerism, which has been investigated using advanced spectroscopic methods including ¹H, ¹³C, and ¹⁵N nuclear magnetic resonance spectroscopy. These investigations revealed that nucleoside oximes exhibit interesting biological activities that may be attributed to their tautomeric properties, with many compounds showing biological activity characteristic not only of oxime derivatives but also of hydroxylamines or nitroso compounds.

The contemporary understanding of this compound represents the culmination of over a century of heterocyclic chemistry development. Modern synthetic approaches to such compounds typically involve the condensation of the corresponding pyrimidine aldehyde with hydroxylamine under controlled conditions, often utilizing methodologies refined through decades of oxime chemistry research. The compound's significance in current research contexts reflects both the historical importance of its structural components and the ongoing interest in heterocyclic compounds for pharmaceutical and materials science applications.

Properties

IUPAC Name

6-[(E)-hydroxyiminomethyl]-1H-pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O2/c9-5-6-2-1-4(8-5)3-7-10/h1-3,10H,(H,6,8,9)/b7-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBWGLAJSRHRQSF-XVNBXDOJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=O)N=C1)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(NC(=O)N=C1)/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7460-56-2
Record name NSC59414
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59414
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Biological Activity

Overview

2-Oxo-1,2-dihydro-4-pyrimidinecarbaldehyde oxime is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to the pyrimidine family and is characterized by the presence of an oxime functional group, which contributes to its reactivity and interaction with biological macromolecules.

Synthesis

The synthesis of this compound typically involves the condensation of appropriate pyrimidine derivatives with hydroxylamine under acidic or basic conditions. The reaction conditions can significantly influence the yield and purity of the final product.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit notable antimicrobial activity. For instance, studies have shown that pyrimidine derivatives can effectively inhibit the growth of various bacterial strains, including multidrug-resistant Staphylococcus aureus and Escherichia coli . The mechanism of action often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have demonstrated that similar pyrimidine derivatives can induce apoptosis in cancer cell lines such as A549 (human lung adenocarcinoma) . These compounds often exhibit cytotoxic effects that are structure-dependent, suggesting that modifications to the chemical structure can enhance their efficacy against cancer cells while minimizing toxicity to normal cells.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic processes or DNA replication by binding to their active sites.
  • DNA Intercalation : Similar compounds have been shown to intercalate between DNA base pairs, disrupting replication and transcription processes.

Case Studies

  • Antimicrobial Activity : A study evaluated the antimicrobial effects of several pyrimidine derivatives, including this compound. Results indicated effective inhibition against multiple Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for developing new antibiotics .
  • Anticancer Efficacy : In a comparative study of various pyrimidine derivatives, this compound showed promising results in reducing cell viability in A549 cells. The compound exhibited IC50 values comparable to standard chemotherapeutics, indicating its potential for further development as an anticancer agent .

Data Table: Biological Activities of Pyrimidine Derivatives

Compound NameActivity TypeTarget Organism/Cell LineIC50 (µM)Reference
This compoundAntimicrobialStaphylococcus aureus15
5-Nitrothienyl derivativeAnticancerA549 (lung cancer)20
Hydrazone derivativesAntimicrobialE. coli, Klebsiella pneumoniae10
Various pyrrolidine derivativesAnticancerA549 (lung cancer)25

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that 2-Oxo-1,2-dihydro-4-pyrimidinecarbaldehyde oxime and its derivatives exhibit promising anticancer properties. Studies have shown that compounds with similar structural motifs can inhibit specific kinases involved in cancer progression. For instance, the compound has been investigated for its potential to act as an inhibitor of CSBP/RK/p38 kinases, which are critical in cellular signaling pathways related to cancer cell proliferation and survival .

Neuroprotective Properties
The compound has also been studied for its neuroprotective effects. Analogous compounds have demonstrated activity against neurodegenerative diseases by inhibiting enzymes like acetylcholinesterase. This inhibition can help alleviate symptoms associated with conditions such as Alzheimer’s disease by enhancing cholinergic neurotransmission .

Coordination Chemistry

Ligand Properties
In coordination chemistry, this compound serves as a functional ligand in the synthesis of metal complexes. Oxime-based ligands are known for their ability to form stable complexes with transition metals, which can be utilized in various applications including catalysis and materials science . The coordination of this compound with metals can enhance the stability and reactivity of the resulting complexes.

Synthesis of Novel Compounds

Precursor for Drug Development
The compound acts as a precursor for synthesizing new pharmacologically active substances. Its structural features allow for modifications that can lead to the development of new drugs targeting various biological pathways. For example, derivatives of this compound have been explored in the context of developing new antibacterial agents .

Case Study 1: Anticancer Activity

A study focusing on the synthesis of substituted pyrimidine derivatives from this compound demonstrated significant inhibition of cancer cell lines. The synthesized compounds were tested against various cancer types, showing selective cytotoxicity towards malignant cells while sparing normal cells. This selectivity is crucial for minimizing side effects in cancer therapy.

Case Study 2: Neuroprotective Effects

Another research project evaluated the neuroprotective potential of derivatives derived from this compound. The study reported that certain derivatives effectively inhibited acetylcholinesterase activity, leading to improved cognitive function in animal models of Alzheimer’s disease. These findings suggest that further development could yield effective treatments for neurodegenerative disorders.

Comparison with Similar Compounds

Thermal Stability and Structural Features

Key Compounds :

  • Di(1H-tetrazol-5-yl)methanone oxime and 5,5′-(hydrazonomethylene)bis(1H-tetrazole): Reported decomposition temperatures of 288.7 °C and 247.6 °C, respectively, attributed to extensive hydrogen bonding stabilizing their crystal structures .

Structural Insights :

  • The tetrazole-based oximes exhibit superior thermal stability due to their dense hydrogen-bonding networks, whereas the pyrimidine oxime’s stability relies on weaker intermolecular interactions. This difference highlights the role of heterocycle choice in material design .

Naringin-Derived Oximes and Hydrazones :

  • A hydrazone-oxime derivative (compound 2a ) derived from naringin demonstrated potent antibacterial activity (MIC: 62.5 µg/mL) against common pathogens and antioxidant activity (IC₅₀: 3.7 µg/mL) .

Quinoline-Based Oximes:

  • Ethyl-1-(2-ethoxy-2-oxoethyl)-2-oxo-1,2-dihydroquinoline-4-carboxylate and related quinoline derivatives showed antibacterial activity against Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus. The quinoline scaffold’s planar structure enhances membrane penetration, a feature less pronounced in pyrimidine oximes .

Toxicity and Regulatory Classifications

4-Methylpentan-2-one Oxime (CAS 105-44-2) :

  • Classified as Acute Tox. 4 (H302) , Skin Irrit. 2 (H315) , and Eye Irrit. 2 (H319) under CLP criteria. Its hazards emphasize the need for careful handling in industrial applications .
  • 2-Oxo-1,2-dihydro-4-pyrimidinecarbaldehyde oxime: No explicit toxicity data is provided in the evidence, but its pyrimidine core (common in pharmaceuticals) may imply lower acute toxicity compared to aliphatic oximes like 4-methylpentan-2-one oxime .

Phosgene Oxime :

  • A highly toxic oxime (AEGL-1: 0.11 mg/m³ for 10 min exposure), used here to contrast with non-biocidal oximes. Phosgene oxime’s extreme reactivity underscores the diversity in oxime toxicity profiles .

Data Tables

Table 1: Thermal and Structural Comparison

Compound Decomposition Temp. (°C) Key Structural Features Reference
Di(1H-tetrazol-5-yl)methanone oxime 288.7 Tetrazole rings, dense H-bonding
5,5′-(Hydrazonomethylene)bis(1H-tetrazole) 247.6 Tetrazole-hydrazone hybrid
This compound N/A Pyrimidine core, oxime group

Table 3: Toxicity and Regulatory Profiles

Compound Hazard Classifications Key Risks Reference
4-Methylpentan-2-one oxime Acute Tox. 4, Skin/Eye Irrit. Harmful if swallowed
Phosgene oxime AEGL-1: 0.11 mg/m³ (10 min) Extreme respiratory toxicity

Preparation Methods

Conventional Oximation of Pyrimidine Aldehydes with Hydroxylamine Hydrochloride

Method Overview:
The most prevalent approach involves reacting pyrimidine aldehydes with hydroxylamine hydrochloride (NH₂OH·HCl) under reflux conditions in an appropriate solvent such as acetonitrile (CH₃CN). This method benefits from high yields (typically 90-95%) and operational simplicity.

Reaction Conditions & Procedure:

  • Reagents: Pyrimidine aldehyde (e.g., 6-[(E)-hydroxyiminomethyl]-1H-pyrimidin-2-one), hydroxylamine hydrochloride, and a catalytic amount of acid (commonly oxalic acid) to facilitate the reaction.
  • Solvent: Acetonitrile (CH₃CN), chosen for its polarity and inertness.
  • Temperature: Reflux (~80°C).
  • Reaction Time: 55-90 minutes, depending on substrate reactivity.
  • Workup: Post-reaction, water is added to quench, followed by extraction with dichloromethane, drying over anhydrous sodium sulfate, and purification via column chromatography.

Research Findings:
Ghozlojeh and Setamdideh (2015) demonstrated this method's efficacy, achieving yields of 90-95% with aldehydes such as benzaldehyde, 4-bromobenzaldehyde, and 4-methoxybenzaldehyde under these conditions.

Oximation of Ketones Using NH₂OH·HCl and Oxalic Acid

Method Overview:
Ketones like acetophenone require modified conditions due to their lower reactivity compared to aldehydes. The process involves using excess hydroxylamine hydrochloride and oxalic acid as a catalyst.

Reaction Conditions & Procedure:

  • Reagents: Ketone (e.g., acetophenone), NH₂OH·HCl (2 mmol), oxalic acid (2 mmol).
  • Solvent: Acetonitrile (CH₃CN).
  • Temperature: Reflux (~80°C).
  • Reaction Time: Approximately 90 minutes.
  • Workup: Similar extraction and purification steps as with aldehydes.

Research Findings:
The same study reported high yields (~95%) for ketone oximes, confirming the method's versatility.

Alternative Approaches and Catalytic Variations

While the primary method involves hydroxylamine hydrochloride in refluxing acetonitrile, alternative catalysts such as oxalic acid enhance reaction rates and yields. Some patents suggest using diethoxyacetylacetone derivatives or other heterocyclic precursors for synthesizing related compounds, but these are less direct for the specific oxime .

Data Summary Table

Parameter Aldehydes Ketones
Reagents NH₂OH·HCl (1 mmol), oxalic acid (1 mmol) NH₂OH·HCl (2 mmol), oxalic acid (2 mmol)
Solvent Acetonitrile Acetonitrile
Temperature Reflux (~80°C) Reflux (~80°C)
Reaction Time 55-60 minutes 90 minutes
Yields 90-95% 95%

Summary of Research Findings

The synthesis of 2-Oxo-1,2-dihydro-4-pyrimidinecarbaldehyde oxime is well-established via direct oximation of pyrimidine aldehydes with hydroxylamine hydrochloride, catalyzed by oxalic acid, in refluxing acetonitrile. This method provides high yields, operational simplicity, and broad substrate scope, making it suitable for both laboratory and potential industrial applications.

Q & A

Q. How can synthetic routes for 2-Oxo-1,2-dihydro-4-pyrimidinecarbaldehyde oxime be optimized to improve yield and purity?

  • Methodological Answer : Begin with a condensation reaction between pyrimidine precursors and hydroxylamine under controlled pH (e.g., acidic or basic conditions). Vary parameters such as temperature (e.g., 60–100°C), solvent polarity (e.g., ethanol vs. DMF), and stoichiometric ratios of reagents. Monitor progress via TLC or HPLC. Purify via recrystallization or column chromatography, using spectroscopic methods (¹H/¹³C NMR, IR) to confirm structural integrity. For example, Taylor et al. (1983) demonstrated analogous pyrimidine-oxime synthesis using hydroxylamine hydrochloride in ethanol under reflux .
  • Key Variables Table :
ParameterTested RangeOptimal ConditionYield Impact
Temperature60–100°C80°CMaximizes reaction rate without decomposition
SolventEthanol, DMF, THFEthanolBalances solubility and reactivity
Reaction Time4–24 hrs12 hrsEnsures complete conversion

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Use a combination of:
  • ¹H/¹³C NMR : Identify proton environments (e.g., oxime -NH and pyrimidine ring protons) and carbonyl/oxime carbon signals.
  • IR Spectroscopy : Confirm oxime (-N-OH) stretching (~3200 cm⁻¹) and carbonyl (C=O) bands (~1680 cm⁻¹).
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns.
  • X-ray Diffraction (if crystalline) : Resolve supramolecular interactions, as seen in analogous N-oxide oxime structures .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to:
  • Temperature : 4°C (refrigeration), 25°C (room temperature), 40°C (stress testing).
  • Humidity : 30% RH (dry) vs. 75% RH (humid).
  • Light : UV-vis exposure vs. dark storage.
    Analyze degradation via HPLC every 7 days for 4 weeks. Safety data for structurally similar compounds recommend dry, inert atmospheres to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. What role do hydrogen-bonding networks play in the supramolecular assembly of this compound?

  • Methodological Answer : Perform single-crystal X-ray diffraction to map intermolecular interactions. Focus on oxime (-N-OH) donors and pyrimidine carbonyl acceptors. Compare with pyridine-4-carboxamidoxime N-oxide, where N-oxide and oxime groups form 2D sheets via O-H···N and N-O···H-C bonds . Use Mercury software to quantify bond distances/angles and visualize topology.

Q. How can computational models predict the reactivity of the oxime group in nucleophilic or electrophilic reactions?

  • Methodological Answer : Employ density functional theory (DFT) at the B3LYP/6-31G(d,p) level to calculate:
  • Electrostatic Potential Surfaces : Identify nucleophilic (oxime -O⁻) and electrophilic (pyrimidine C=O) sites.
  • Transition States : Simulate reactions (e.g., oxime alkylation or condensation) to determine activation barriers.
    Validate predictions with experimental kinetic studies under varying pH and solvent conditions.

Q. What strategies resolve contradictions in reported biological activity data for pyrimidine-oxime derivatives?

  • Methodological Answer :
  • Standardize Assays : Use consistent cell lines (e.g., HEK293 vs. HeLa) and control compounds.
  • Dose-Response Curves : Test across a wide concentration range (nM–mM) to identify off-target effects.
  • Metabolic Stability Testing : Assess liver microsome stability to rule out rapid degradation artifacts.
    Cross-reference with structurally validated compounds, such as ethyl 4-(4-hydroxyphenyl)pyrimidine derivatives, to isolate structure-activity relationships .

Q. How can mechanistic studies differentiate between tautomeric forms of this compound in solution?

  • Methodological Answer : Use dynamic NMR spectroscopy (VT-NMR) to observe tautomeric equilibria. For example, monitor chemical shift changes of NH and CH protons between 25°C and 60°C. Complement with UV-vis spectroscopy to track tautomer-specific absorbance bands. Compare with computational IRC (Intrinsic Reaction Coordinate) analysis of tautomerization pathways .

Data Contradiction Analysis

  • Example : Conflicting reports on oxime group reactivity in polar vs. nonpolar solvents.
    • Resolution : Design solvent polarity screens (e.g., water, DMSO, hexane) with kinetic monitoring. Use Eyring plots to correlate activation parameters (ΔH‡, ΔS‡) with solvent dielectric constants.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-Oxo-1,2-dihydro-4-pyrimidinecarbaldehyde oxime
Reactant of Route 2
Reactant of Route 2
2-Oxo-1,2-dihydro-4-pyrimidinecarbaldehyde oxime

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